N-butylpyrrolidine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-butylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-6-11-9(12)8-5-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXHTJFPZVWWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation at the 2-Position
The carboxamide group at the 2-position of pyrrolidine can be introduced by:
Amidation of pyrrolidine-2-carboxylic acid derivatives: Starting from pyrrolidine-2-carboxylic acid or its activated derivatives (e.g., acid chlorides or esters), reaction with ammonia or amine sources yields the carboxamide.
Coupling agents: Employing coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., TBTU) in polar aprotic solvents facilitates the formation of the amide bond under mild conditions.
N-Butylation of Pyrrolidine Nitrogen
The introduction of the butyl group on the nitrogen can be achieved by:
Alkylation using butyl halides: Reaction of pyrrolidine-2-carboxamide with butyl bromide or butyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) allows nucleophilic substitution on nitrogen.
Reductive amination: Alternatively, reductive amination of pyrrolidine with butanal in the presence of a reducing agent (e.g., sodium cyanoborohydride) can yield N-butylpyrrolidine derivatives.
Hydrochloride Salt Formation
The free base N-butylpyrrolidine-2-carboxamide is converted to its hydrochloride salt by:
- Treatment with hydrochloric acid: Dissolution in an organic solvent (e.g., ether or ethanol) followed by bubbling or addition of dry HCl gas or aqueous HCl leads to precipitation or crystallization of the hydrochloride salt.
Example Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Amidation | Pyrrolidine-2-carboxylic acid + Ammonia or amine + Coupling agent (e.g., TBTU) in DMF | Formation of pyrrolidine-2-carboxamide |
| 2. N-Butylation | Pyrrolidine-2-carboxamide + Butyl bromide + Base (K2CO3) in acetonitrile | Alkylation of nitrogen to form N-butylpyrrolidine-2-carboxamide |
| 3. Salt Formation | N-butylpyrrolidine-2-carboxamide + HCl in ethanol | Formation of hydrochloride salt |
Data Table: Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C9H19ClN2O | Hydrochloride salt form |
| Molecular Weight | 206.71 g/mol | Includes HCl |
| Solubility | Moderate in ethanol and water | Facilitates salt formation |
| CAS Number | Not explicitly available for N-butyl derivative | Related tert-butyl derivative CAS: 938764-12-6 |
Summary of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Amidation via coupling agents | Pyrrolidine-2-carboxylic acid, TBTU, amine | High specificity, mild conditions | Requires coupling agent, cost |
| N-Butylation via alkyl halide | Butyl bromide, base (K2CO3) | Straightforward, good yields | Possible over-alkylation, side reactions |
| Salt formation | HCl gas or aqueous HCl | Improves stability and handling | Requires careful control of conditions |
Chemical Reactions Analysis
Types of Reactions
N-butylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or aminated derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H18ClN2O
- Molecular Weight : Approximately 206.71 g/mol
- Functional Groups : Pyrrolidine ring, carboxamide, and butyl group
The compound's structure contributes to its reactivity and biological activity, making it a valuable subject of study in medicinal chemistry.
Organic Synthesis
N-butylpyrrolidine-2-carboxamide hydrochloride serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potentially useful properties.
Biological Research
In biological studies, this compound is utilized to investigate enzyme mechanisms and biological processes. Its interactions with various molecular targets can provide insights into metabolic pathways and cellular functions.
Medicinal Chemistry
The compound has been explored for its therapeutic properties, particularly:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. For instance, studies have shown its ability to induce apoptosis in breast and lung cancer models.
- Antimicrobial Properties : It has demonstrated efficacy against various bacterial strains, including drug-resistant varieties, suggesting its potential as an antimicrobial agent.
- Neurotransmitter Modulation : The compound may influence neurotransmitter pathways, indicating possible antidepressant effects.
Industrial Applications
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various formulations and applications.
Anticancer Research
A notable study focused on the anticancer properties of this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to inhibit cell proliferation through apoptosis induction mechanisms.
Antimicrobial Efficacy
In another study, the compound was tested against various bacterial strains. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential role in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-butylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-butylpyrrolidine-2-carboxamide hydrochloride and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Storage Conditions |
|---|---|---|---|---|
| N-butylpyrrolidine-2-carboxamide HCl | C₉H₁₉ClN₂O | 206.71 | Butyl (N), carboxamide (2-position) | Sealed, dry, room temperature |
| N-Benzylpyrrolidine-2-carboxamide HCl | C₁₂H₁₇ClN₂O | 240.73 | Benzyl (N), carboxamide (2-position) | Inert atmosphere, room temp |
| 2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide HCl | C₈H₁₇ClN₂O₂ | 208.69 | Methoxymethyl (2-position), methyl (N) | Not specified |
| N,N-Dimethyl-2-pyrrolidinecarboxamide HCl | Not provided | Not provided | Dimethyl (N), carboxamide (2-position) | Not specified |
Key Observations :
- N-Benzylpyrrolidine-2-carboxamide HCl has a bulkier benzyl substituent compared to the butyl group in the target compound, resulting in a higher molecular weight (240.73 vs. 206.71) . This aromatic group may enhance lipophilicity and alter receptor-binding profiles.
- N,N-Dimethyl-2-pyrrolidinecarboxamide HCl replaces the butyl group with dimethyl substituents, likely reducing steric hindrance and modifying solubility .
Research Implications
- Pharmaceutical Potential: Analogs like benzydamine HCl () and memantine HCl () are therapeutic agents, suggesting that structural modifications in pyrrolidine carboxamides could target neurological or inflammatory pathways.
- Structure-Activity Relationships (SAR) : The butyl group in the target compound may balance lipophilicity and bioavailability compared to bulkier (benzyl) or polar (methoxymethyl) groups.
Biological Activity
N-butylpyrrolidine-2-carboxamide hydrochloride is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 206.71 g/mol
- Functional Groups : Pyrrolidine ring, carboxamide, and butyl group
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways involved in several physiological processes. Notably, it has been investigated for:
- Anticancer Activity : Exhibits potential against various cancer cell lines by inhibiting specific oncogenic pathways.
- Antimicrobial Properties : Demonstrates efficacy against bacterial strains, including drug-resistant varieties.
- Neurotransmitter Modulation : Influences serotonin and norepinephrine pathways, suggesting potential antidepressant effects.
Anticancer Activity
This compound has shown promise in anticancer studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. A study indicated that the compound inhibited cell proliferation through apoptosis induction, particularly in breast and lung cancer models.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with a notable impact on multi-drug resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuropharmacological Effects
Studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation could lead to antidepressant-like effects, making it a candidate for further investigation in mood disorder treatments.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC values of 15 μM for MCF-7 and 20 μM for A549 cells after 48 hours of treatment.
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. These findings underscore its potential as an antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What are the recommended methodologies for synthesizing N-butylpyrrolidine-2-carboxamide hydrochloride?
- Methodological Answer : Synthesis typically involves forming the pyrrolidine-2-carboxamide scaffold via nucleophilic substitution or condensation reactions. For example, reacting pyrrolidine-2-carboxylic acid with n-butylamine in the presence of a coupling agent (e.g., EDC/HOBt) can yield the amide intermediate. Subsequent hydrochloride salt formation is achieved by treating the freebase with HCl in a polar solvent like ethanol or methanol. Purification via recrystallization or column chromatography ensures high purity .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Validate the final structure using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use H NMR to verify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, butyl chain signals at δ 0.8–1.5 ppm). C NMR confirms carbonyl (C=O) and quaternary carbons.
- Purity Analysis : Employ HPLC with UV detection (λ = 210–230 nm) or charged aerosol detection (CAD). A single peak with ≥95% purity is acceptable for most studies.
- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (±0.4% deviation) .
Q. What experimental approaches are suitable for determining physicochemical properties like solubility and melting point?
- Methodological Answer :
- Solubility : Use the shake-flask method in buffers (pH 1–7.4) or organic solvents. Quantify dissolved compound via UV spectrophotometry or gravimetric analysis.
- Melting Point : Perform differential scanning calorimetry (DSC) with a heating rate of 10°C/min. Compare observed values (e.g., 180–185°C) to literature data .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC values against target enzymes (e.g., proteases or kinases).
- Cell Viability : Apply MTT or resazurin assays in cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer or neuronal models).
- Data Validation : Include positive controls (e.g., known inhibitors) and triplicate experiments to ensure reproducibility .
Q. What strategies are effective for assessing metabolic stability in preclinical studies?
- Methodological Answer :
- Liver Microsomal Assays : Incubate the compound with human or rodent liver microsomes (1 mg/mL protein) and NADPH. Monitor depletion over time via LC-MS/MS. Calculate intrinsic clearance (Cl).
- CYP450 Inhibition Screening : Use luminescent substrates (e.g., P450-Glo™) to assess inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6) .
Q. How should researchers address conflicting solubility data reported in literature?
- Methodological Answer :
- Controlled Replication : Repeat solubility tests under identical conditions (pH, temperature, solvent).
- Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation or polymorphic forms.
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Publish negative results to clarify discrepancies .
Q. What experimental frameworks are recommended for analyzing stereochemical effects on activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution.
- Biological Comparison : Test isolated enantiomers in activity assays (e.g., receptor binding).
- Computational Modeling : Use molecular docking to correlate stereochemistry with binding affinity .
Q. How can researchers design comprehensive toxicity profiles for this compound?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423 for oral or dermal LD determination in rodents.
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays.
- Safety Pharmacology : Assess cardiovascular (hERG inhibition) and neurobehavioral effects in zebrafish or rodent models .
Key Considerations
- Safety Protocols : Always handle compounds under fume hoods with PPE (gloves, lab coats, goggles) due to potential acute toxicity (H301, H315) .
- Data Integrity : Cross-validate results with orthogonal methods (e.g., NMR + HRMS) to mitigate instrument-specific biases.
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and report adverse events per OECD standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
